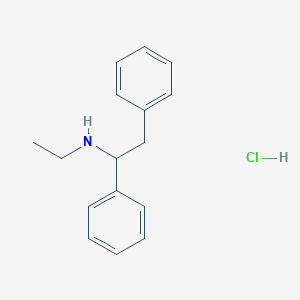

N-Ethyl-alpha-phenylphenethylamine hydrochloride

概要

説明

エフェニジン (塩酸塩) は、オンラインでデザイナードラッグとして販売されてきた解離性麻酔薬です。精神活性作用で知られており、その潜在的な治療応用について研究されてきました。 エフェニジン (塩酸塩) は、禁止されているオピオイド薬物であるレフェタミン構造異性体です .

準備方法

合成経路と反応条件: エフェニジン (塩酸塩) は、塩基の存在下、1,2-ジフェニルエチルアミンとヨウ化エチルを反応させる多段階プロセスにより合成できます。反応条件は、一般的にエタノールやメタノールなどの有機溶媒中で反応物を還流させることを含みます。 得られた生成物は、再結晶により精製して塩酸塩を得ます .

工業的生産方法: エフェニジン (塩酸塩) の工業的生産は、同様の合成経路を大規模で行います。このプロセスには、工業グレードの溶媒と試薬の使用が含まれ、反応は大型反応器で行われます。 最終生成物は、工業規模の結晶化と濾過技術を使用して精製されます .

化学反応の分析

反応の種類: エフェニジン (塩酸塩) は、以下を含むさまざまな化学反応を起こします。

酸化: エフェニジンは、N-オキシド誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、エフェニジンを対応するアミンに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: エフェニジンのN-オキシド誘導体。

還元: 対応するアミン誘導体。

置換: ハロゲン化エフェニジン誘導体.

科学的研究の応用

エフェニジン (塩酸塩) は、以下を含むさまざまな科学研究において研究されてきました。

化学: 有機合成における試薬として、および解離性麻酔薬の研究のためのモデル化合物として使用されます。

生物学: 中枢神経系への影響と、その神経保護の可能性について調査されています。

医学: 麻酔薬としての可能性、およびその鎮痛作用について研究されています。

作用機序

エフェニジン (塩酸塩) は、主にN-メチル-D-アスパラギン酸 (NMDA) 受容体の拮抗作用によって効果を発揮します。NMDA 受容体に結合し、カルシウムイオンの流入を阻害することで、ニューロンの興奮性を低下させます。この機序は、ケタミンなどの他の解離性麻酔薬と似ています。 エフェニジン (塩酸塩) は、ドーパミンとノルエピネフリンのトランスポーター、およびシグマ受容体に対しても、より弱い親和性を示します .

類似の化合物:

ケタミン: NMDA 受容体拮抗作用を持つ、別の解離性麻酔薬。

メトキシフェニジン: エフェニジンと同様の精神活性効果を持つ、構造アナログ。

ジフェニジン: 解離性特性を持つ、別のジアリールエチルアミン.

独自性: エフェニジン (塩酸塩) は、レフェタミンとの構造異性体、および NMDA 受容体への特異的な結合プロファイルにおいてユニークです。 これは、他の類似の化合物とは異なる、比較的選択的な電位依存性 NMDA 拮抗薬プロファイルを持っています .

類似化合物との比較

Ketamine: Another dissociative anesthetic with NMDA receptor antagonist properties.

Methoxphenidine: A structural analog of Ephenidine with similar psychoactive effects.

Diphenidine: Another diarylethylamine with dissociative properties.

Uniqueness: Ephenidine (hydrochloride) is unique in its structural isomerism with lefetamine and its specific binding profile to NMDA receptors. It has a relatively selective, voltage-dependent NMDA antagonist profile, which distinguishes it from other similar compounds .

生物活性

N-Ethyl-alpha-phenylphenethylamine hydrochloride, commonly referred to as N-ethylphenethylamine (NEPEA), is a synthetic compound that belongs to the class of phenethylamines. This article provides an in-depth examination of its biological activity, pharmacological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is structurally related to amphetamine and other phenethylamines. Its chemical formula is with a molar mass of 177.27 g/mol. The compound features an ethyl group attached to the nitrogen of the phenethylamine backbone, which influences its pharmacological properties.

N-Ethyl-alpha-phenylphenethylamine exhibits biological activity primarily through its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for catecholamines, particularly dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake at the respective transporters.

Key Mechanisms:

- Dopamine Transporter (DAT) : NEPEA enhances dopamine release by inhibiting DAT, similar to other amphetamines.

- Norepinephrine Transporter (NET) : The compound also shows significant activity at NET, leading to increased norepinephrine levels in the synaptic cleft.

- Trace Amine-Associated Receptor 1 (TAAR1) : NEPEA may bind to TAAR1, influencing neurotransmission and potentially modulating mood and cognition.

Pharmacological Effects

Research has indicated that NEPEA exhibits stimulant-like effects in animal models. Studies have demonstrated that it can increase locomotor activity and cardiovascular parameters such as heart rate and blood pressure.

Comparative Pharmacology

The following table summarizes the potency of NEPEA compared to other related compounds:

| Compound | DAT Activity (IC50, nM) | NET Activity (IC50, nM) | Effects on Blood Pressure |

|---|---|---|---|

| N-Ethyl-alpha-phenylphenethylamine | 10.9 | 39.5 | Significant Increase |

| Amphetamine | 6.6 | 5.8 | Robust Increase |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | Robust Increase |

| Tyramine | 40.6 | 119 | Moderate Increase |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Studies and Research Findings

- Neurochemical Effects : A study conducted on various phenethylamine analogs demonstrated that NEPEA significantly increases dopamine and norepinephrine levels in vitro, suggesting its potential as a psychoactive substance .

- Cardiovascular Impact : In a study involving freely moving rats, NEPEA administration resulted in dose-dependent increases in both blood pressure and heart rate, indicating its stimulant properties .

- Potential for Abuse : Given its structural similarity to amphetamines, there are concerns regarding the abuse potential of NEPEA, particularly in dietary supplements where it may be included without proper labeling .

Safety and Legal Status

While NEPEA has shown promising biological activity, it is largely unregulated in many jurisdictions, leading to its emergence as an ingredient in various dietary supplements marketed for performance enhancement. However, due to its stimulant effects, there are potential risks associated with its use, including cardiovascular complications.

特性

IUPAC Name |

N-ethyl-1,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSDTAOMYCNNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-97-5 | |

| Record name | Ephenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: 2MYR&1R &GH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。